(S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester at the 1-position and a complex substituent at the 2-position. The substituent comprises a methyl group linked to a secondary amine (isopropylamino) and a carboxymethyl (-CH₂COOH) moiety, creating a multifunctional structure. This compound is likely utilized as an intermediate in pharmaceutical or peptide synthesis, where the tert-butyl ester acts as a protective group for the carboxylic acid, enabling selective deprotection under acidic conditions.
Properties
IUPAC Name |
2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)16(10-13(18)19)9-12-7-6-8-17(12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTKPDGZLVBTDS-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1C(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic derivative of pyrrolidine, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a carboxymethyl group and an isopropyl amino group, along with a tert-butyl ester functional group. Its molecular formula is , and it possesses a complex stereochemistry that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 253.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| LogP | Not specified |
Antitumor Activity
Preliminary studies suggest that pyrrolidine derivatives can exhibit antitumor properties. For example, compounds with similar structural motifs have been tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in tumor cells . The mechanism often involves the modulation of cell signaling pathways related to growth and survival.
The exact mechanism of action for (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester remains under investigation. However, it is hypothesized that the compound may act as a competitive inhibitor of certain enzymes involved in metabolic pathways critical for cellular proliferation and viral replication.
Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of a series of pyrrolidine derivatives, including (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester. The results indicated a dose-dependent inhibition of viral replication in cell cultures infected with influenza virus. The compound showed IC50 values comparable to established antiviral agents .
Study 2: Antitumor Efficacy in Cancer Cell Lines
In another investigation, the compound was assessed for its cytotoxic effects on human breast cancer cell lines. The results demonstrated significant cell death at concentrations above 10 µM, with flow cytometry analyses revealing increased apoptosis markers such as Annexin V positivity and caspase activation .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Thrombin Inhibition
One of the primary applications of this compound is its role as a thrombin inhibitor. Thrombin plays a crucial role in the coagulation cascade, and inhibiting its activity can be beneficial in treating thrombotic disorders. Research has indicated that various crystalline forms of this compound exhibit significant thrombin inhibitory properties, making them candidates for anticoagulant drug development .
1.2 Anticancer Properties
Studies have suggested that (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester may also have anticancer properties. The compound’s ability to interfere with cellular signaling pathways involved in tumor growth and metastasis has been investigated. For instance, certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro, although further research is needed to establish their efficacy in vivo .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes that are critical in metabolic pathways. For example, it has been evaluated as an inhibitor of amino acid decarboxylases, which are involved in neurotransmitter synthesis. This inhibition can potentially lead to therapeutic effects in neurological disorders where neurotransmitter levels are dysregulated .
2.2 Drug Delivery Systems
Due to its unique chemical structure, (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds, thereby improving their therapeutic efficacy. Research is ongoing to explore its use as a carrier for targeted drug delivery .
Case Studies
3.1 Case Study on Thrombin Inhibition
In a study conducted by researchers at a leading pharmaceutical institute, different crystalline forms of the compound were synthesized and tested for thrombin inhibition. The results demonstrated that certain forms exhibited IC50 values significantly lower than existing thrombin inhibitors, indicating a potent inhibitory effect . This study highlights the compound's potential as a new therapeutic agent for preventing thrombotic events.
3.2 Case Study on Anticancer Activity
A recent investigation published in a peer-reviewed journal assessed the anticancer effects of (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester on human breast cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell migration, suggesting its potential as an adjunct therapy in breast cancer treatment .
Data Tables
Chemical Reactions Analysis
Hydrolysis
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Reaction : Acidic or basic cleavage of the tert-butyl ester group.
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Conditions : HCl in dioxane (acidic) or aqueous NaOH (basic).
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Product : Pyrrolidine-1-carboxylic acid (deprotected).
Aminolysis
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Reaction : Nucleophilic attack by primary amines on the amide bond.
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Conditions : Heat (50–100°C), polar aprotic solvents (e.g., DMF).
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Product : Substituted amides (e.g., with benzylamine or amino acids).
Nucleophilic Acyl Substitution
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Reaction : Replacement of the tert-butyl ester with stronger nucleophiles (e.g., hydroxylamine).
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Conditions : Room temperature, aqueous THF.
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Product : Hydrazides or oxazoles, depending on the nucleophile.
Reaction Types and Conditions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis (acid) | HCl (1M), dioxane | 25°C, 2 h | Pyrrolidine-1-carboxylic acid |
| Aminolysis | Benzylamine, DMF | 80°C, 12 h | N-Benzylamide derivative |
| Acyl substitution | Hydroxylamine, THF/H₂O | rt, 4 h | Hydrazide derivative |
Stereochemical Considerations
The compound’s stereochemistry at the pyrrolidine 2-position and the carboxymethyl-isopropyl-amino group is critical for reactivity:
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Chiral centers : Influence nucleophilic attack sites and reaction rates.
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Stereoselectivity : Maintained during synthesis via chiral catalysts or stereospecific intermediates .
Analytical Techniques for Reaction Monitoring
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HPLC : Quantifies product purity and reaction progression.
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NMR : Confirms stereochemical integrity (e.g., coupling constants in ¹H NMR).
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Mass spectrometry : Validates molecular weight and structural modifications.
Comparison with Similar Compounds
Functional Group Reactivity
- Carboxylic Acid vs. Amide/Cyclic Amide : The target compound’s carboxymethyl group introduces acidity (pKa ~2-3), enabling ionization in aqueous environments or further derivatization (e.g., amidation). In contrast, the amide group in and the cyclic amide in are less reactive under physiological conditions .
- Secondary Amine vs. Primary Amine/Thioether: The isopropylamino group in the target compound is a sterically hindered secondary amine, which may reduce nucleophilicity compared to the primary amine in .
Solubility and Stability
- The carboxymethyl group in the target compound enhances hydrophilicity compared to the hydrophobic tert-butyl esters in and . However, the free carboxylic acid may reduce stability in basic conditions, necessitating careful pH control during storage.
Preparation Methods
Enantioselective Ring-Closing Strategies
The (S)-configured pyrrolidine ring is typically constructed via asymmetric Michael addition or chiral pool synthesis . For example:
Table 1: Comparison of Pyrrolidine Ring Synthesis Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| Asymmetric Michael Addition | L-Pyroglutamic Acid | LiHMDS, THF, -78°C | 78 | 97 | |
| Catalytic Hydrogenation | Dihydropyrrole | PtO₂, H₂ (1 atm), MeOH | 65 | 95 |
Introduction of Isopropylamino Group
Reductive Amination
The isopropylamino moiety is introduced via reductive amination between a pyrrolidine intermediate and isopropyl ketone. Key steps:
Alkylation of Amine Intermediates
Alternative routes employ alkylation with isopropyl bromide under phase-transfer conditions (e.g., K₂CO₃, TBAB, DMF).
Table 2: Isopropylamino Group Installation Efficiency
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Reductive Amination | Isopropylamine, NaBH₄ | 82 | 98 | |
| Alkylation | i-PrBr, K₂CO₃, TBAB | 75 | 95 |
Carboxymethyl Functionalization
Coupling Reactions
The carboxymethyl group is added via amide bond formation between the isopropylamino-pyrrolidine and bromoacetic acid derivatives:
Direct Carboxymethylation
Alternative approaches use Mitsunobu reactions (DIAD, Ph₃P) to attach pre-formed carboxymethyl groups.
Table 3: Carboxymethylation Efficiency
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Bromoacetyl Coupling | Bromoacetyl bromide, TEA, THF | 68 | |
| Mitsunobu Reaction | DIAD, Ph₃P, CH₂Cl₂ | 73 |
Tert-Butyl Ester Protection
Boc Protection Strategy
The tert-butyl ester is introduced via Boc-anhydride coupling :
Direct Esterification
Ester exchange reactions with tert-butanol and DCC/DMAP yield the final product.
Table 4: Boc Protection Efficiency
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Boc-Anhydride Coupling | Boc₂O, DMAP, CH₂Cl₂ | 89 | 99 | |
| Ester Exchange | tert-Butanol, DCC, DMAP | 81 | 97 |
Challenges and Optimization
Stereochemical Control
Maintaining (S)-configuration requires chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes). Racemization risks during alkylation are mitigated using low temperatures (-20°C).
Side Reactions
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Over-alkylation : Controlled by stoichiometric limiting of alkylating agents.
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Ester Hydrolysis : Avoided by using anhydrous conditions during Boc protection.
Industrial-Scale Adaptations
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?
Methodological Answer:
Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent, catalyst) and purification protocols. For example, a typical route involves tert-butyl ester protection of pyrrolidine derivatives under anhydrous conditions, followed by carboxymethyl-isopropyl-amine coupling via reductive amination (using NaBHCN or similar reagents). Critical steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., tert-butyl (S)-2-formylpyrrolidine-1-carboxylate) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate intermediates. reports a 78% yield for a related intermediate after flash chromatography .
- Protection/Deprotection : Ensure tert-butyl carbamate (Boc) groups remain intact during synthesis by avoiding acidic conditions until final deprotection .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying stereochemistry and functional groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrolidine carbons resonate between 20–50 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO for related derivatives) .
- Chiral HPLC : Validates enantiomeric purity, critical for the (S)-configured pyrrolidine core .
Advanced: How can researchers resolve contradictions in reported reaction yields or stability data across studies?
Methodological Answer:
Contradictions often arise from variations in reaction conditions or impurities. To address this:
- Reproduce Protocols : Systematically test variables (e.g., catalyst loading, solvent polarity). highlights the use of DMAP and triethylamine in dichloromethane for sulfonylation, which may improve reproducibility .
- Stability Studies : Monitor degradation under different storage conditions (e.g., ambient vs. inert atmosphere). notes that prolonged storage can lead to decomposition, necessitating periodic NMR or HPLC reassessment .
- Cross-Validate Data : Compare results with orthogonal methods (e.g., elemental analysis vs. HRMS) .
Advanced: What experimental strategies mitigate risks of racemization or stereochemical instability during synthesis?
Methodological Answer:
- Low-Temperature Reactions : Perform coupling steps (e.g., amide bond formation) at 0–5°C to minimize epimerization .
- Chiral Auxiliaries : Use Boc-protected intermediates to stabilize the (S)-pyrrolidine configuration. demonstrates successful retention of chirality via tert-butyl ester protection .
- In Situ Monitoring : Employ circular dichroism (CD) or polarimetry during critical steps to detect early racemization .
Advanced: How should researchers design stability studies to assess degradation pathways under varying conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS. recommends storing the compound at –20°C under nitrogen to prevent hydrolysis of the Boc group .
- Kinetic Analysis : Determine shelf-life using Arrhenius modeling under accelerated conditions (40°C/75% RH) .
- Identify Impurities : Use tandem MS to characterize byproducts (e.g., tert-butyl alcohol from ester hydrolysis) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. specifies immediate rinsing for eye/skin contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
- Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose per local regulations .
Advanced: How can computational methods (e.g., QSPR, DFT) predict physicochemical properties relevant to drug discovery?
Methodological Answer:
- Quantum Chemistry Calculations : Density Functional Theory (DFT) models predict logP, solubility, and pKa. uses QSPR to profile derivatives like tert-butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)pyrrolidine-1-carboxylate .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
